2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]isoindole-1,3-dione
Overview
Description
2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]isoindole-1,3-dione is a complex organic compound that features a unique combination of functional groups, including an isoindole-1,3-dione core and a 4-allyl-2-methoxyphenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]isoindole-1,3-dione typically involves multiple steps:
Formation of the 4-allyl-2-methoxyphenoxyethyl intermediate: This step involves the reaction of eugenol (4-allyl-2-methoxyphenol) with ethyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide.
Cyclization to form the isoindole-1,3-dione core: The intermediate is then reacted with phthalic anhydride in the presence of a catalyst such as zinc chloride to form the isoindole-1,3-dione core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The isoindole-1,3-dione core can be reduced to form isoindoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of isoindoline derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a monoamine oxidase inhibitor, which could have implications in the treatment of neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets:
Monoamine Oxidase Inhibition: The compound binds to the active site of monoamine oxidase enzymes, inhibiting their activity and thereby increasing the levels of neurotransmitters such as serotonin and dopamine.
Pathways Involved: This inhibition affects various neurological pathways, potentially providing therapeutic benefits in conditions such as depression and Parkinson’s disease.
Comparison with Similar Compounds
Similar Compounds
Eugenol (4-allyl-2-methoxyphenol): Shares the 4-allyl-2-methoxyphenol moiety but lacks the isoindole-1,3-dione core.
2-(4-allyl-2-methoxyphenoxy)acetohydrazide: Contains a similar phenoxyethyl side chain but has a different core structure.
Uniqueness
2-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]isoindole-1,3-dione is unique due to its combination of an isoindole-1,3-dione core and a 4-allyl-2-methoxyphenoxyethyl side chain, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-6-14-9-10-17(18(13-14)24-2)25-12-11-21-19(22)15-7-4-5-8-16(15)20(21)23/h3-5,7-10,13H,1,6,11-12H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJJJAAURHQGHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.